molecular formula C17H25N3O10 B607168 DNP-PEG4-acid CAS No. 858126-76-8

DNP-PEG4-acid

Cat. No. B607168
M. Wt: 431.4
InChI Key: PTIFQVOBASTCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

DNP-PEG4-acid’s terminal carboxy group readily reacts with primary amines in the presence of EDC and DCC to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .


Molecular Structure Analysis

The molecular weight of DNP-PEG4-acid is 431.4 g/mol . The InChI code is 1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) . The canonical SMILES is C1=CC(=C(C=C1N+[O-])N+[O-])NCCOCCOCCOCCOCCC(=O)O .


Chemical Reactions Analysis

DNP-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

DNP-PEG4-acid has a molecular weight of 431.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 16 . The exact mass is 431.15399400 g/mol and the monoisotopic mass is 431.15399400 g/mol . The topological polar surface area is 178 Ų . The heavy atom count is 30 .

Scientific Research Applications

  • Structural Characterization of Lipid Nanoparticles : DNP-PEG4-acid-like compounds are used in the structural characterization of lipid nanoparticles (LNPs) containing siRNA or mRNA. Dynamic nuclear polarization (DNP) NMR spectroscopy experiments have been utilized to characterize these LNPs at an atomic level. This technique has shown that LNPs form physically stable complexes with bioactive drugs like siRNA for extended periods (Viger‐Gravel et al., 2018).

  • Intracellular Trafficking of DNA Nanoparticles : DNP-PEG4-acid analogs, such as CK(30)PEG, have been studied for their role in the intracellular trafficking of highly compacted DNA nanoparticles. These compounds have shown efficiency in gene delivery to various organs, including the brain, eyes, and lungs. Research indicates that these nanoparticles enter cells via a caveolae-mediated pathway and rapidly accumulate in the perinuclear region (Kim et al., 2012).

  • Hepatic Drug Delivery : DNP-PEGylated nanoparticles have been evaluated as drug delivery systems targeting myeloid cells of the liver. These nanoparticles have shown potential for use in clinical applications targeting liver macrophages without toxic side effects (Foerster et al., 2015).

  • Cancer Cell Imaging and Drug Delivery : Studies have shown that gold nanoparticles modified with thiol compounds, including PEG-SH, offer improved colloidal stability and potential applications in bioassays and cancer diagnostics. These modified nanoparticles can be conjugated to antibodies for targeted cancer cell imaging (Gao et al., 2012).

  • Enhancing Osteogenic Differentiation : Gold nanoparticles conjugated with vitamin D and PEG have been utilized to enhance osteogenic differentiation. These nanoparticles demonstrate potential as functional materials for bone regeneration in tissue engineering (Nah et al., 2019).

  • Multifunctional Drug Delivery : DNP-PEG4-acid-related compounds have been used to develop multifunctional drug carriers, particularly for targeting specific intracellular compartments, demonstrating regulated trafficking mechanisms similar to biological pathogens (Boylan et al., 2012).

  • Bioengineering for Drug Delivery : Research on diatomite nanoparticles (DNPs) for drug delivery has utilized PEGylation and cell-penetrating peptide bioconjugation to enhance their intracellular uptake in cancer cells, indicating potential applications in cancer therapy (Terracciano et al., 2015).

Safety And Hazards

DNP-PEG4-acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIFQVOBASTCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DNP-PEG4-acid

Citations

For This Compound
1
Citations
MS Feigman, S Kim, SE Pidgeon, Y Yu, GM Ongwae… - Cell chemical …, 2018 - cell.com
While traditional drug discovery continues to be an important platform for the search of new antibiotics, alternative approaches should also be pursued to complement these efforts. We …
Number of citations: 32 www.cell.com

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